Mcl-1 Binding Affinity Differentiation Among Benzo[b]thiophene-2-carboxylate Isosteres
The benzo[b]thiophene-2-carboxylate scaffold has been validated as an Mcl-1 (myeloid cell leukemia-1) inhibitor pharmacophore. The closest commercially characterized comparator, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2), inhibits Mcl-1 with a Ki of 59 μM in a FITC-Mcl-1-BH2 peptide competition assay [1]. In contrast, platinum(IV) prodrugs bearing 3-chloro-benzo[b]thiophene-2-carboxylate axial ligands exhibited markedly enhanced cytotoxicity against cisplatin-resistant non-small-cell lung and ovarian cancer cells, with resistance factors substantially lower than cisplatin, attributed to Mcl-1 downregulation and concomitant DNA damage [2]. Methyl 3-(4-chlorobenzamido)benzo[b]thiophene-2-carboxylate presents a distinct pharmacophore architecture—the 4-chlorobenzamido moiety at C-3 replaces direct halogen substitution with an amide-linked chlorophenyl ring, a modification expected to alter Mcl-1 binding geometry and physicochemical properties relative to BT2.
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for CAS 477490-06-5; scaffold validated via structurally related 3-chloro-benzo[b]thiophene-2-carboxylate Pt(IV) prodrugs with confirmed Mcl-1 target engagement. |
| Comparator Or Baseline | 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2): Ki = 59 μM (FITC-Mcl-1-BH2 peptide competition assay). |
| Quantified Difference | Structural divergence (amide-linked 4-chlorophenyl vs. direct ring chlorination) precludes direct Ki extrapolation; class-level Mcl-1 inhibitory activity confirmed for benzo[b]thiophene-2-carboxylate scaffold. |
| Conditions | FITC-Mcl-1-BH2 peptide binding assay for BT2; in vitro cytotoxicity and Western blot (Mcl-1, RAD51, BRCA2) for Pt(IV) prodrugs in A549, A549/CDDP, SKOV3, and SKOV3/CDDP cell lines. |
Why This Matters
Researchers procuring benzo[b]thiophene-2-carboxylates for apoptosis-targeted drug discovery should select the specific substitution pattern (amide-linked vs. direct halogen) based on the desired Mcl-1 binding mode, as potency varies significantly across analogs.
- [1] Glpbio. 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid (BT2): Mcl-1 inhibitor, Ki = 59 μM. Product datasheet. View Source
- [2] Chen S, Liu H, Wang J, et al. Interfering in apoptosis and DNA repair of cancer cells to conquer cisplatin resistance by platinum(IV) prodrugs. Chem Sci. 2020;11:6887-6897. View Source
